molecular formula C16H14ClNO2 B3035833 (4-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone CAS No. 338747-60-7

(4-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone

Cat. No.: B3035833
CAS No.: 338747-60-7
M. Wt: 287.74 g/mol
InChI Key: UILNYSZPKJYGPZ-UHFFFAOYSA-N
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Description

(4-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone is a synthetic organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Scientific Research Applications

(4-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 3-methyl-2,3-dihydro-4H-1,4-benzoxazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
  • (4-bromophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
  • (4-fluorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for particular applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(4-chlorophenyl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-11-10-20-15-5-3-2-4-14(15)18(11)16(19)12-6-8-13(17)9-7-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILNYSZPKJYGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201153925
Record name (4-Chlorophenyl)(2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666279
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338747-60-7
Record name (4-Chlorophenyl)(2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338747-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)(2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
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(4-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
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(4-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone

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